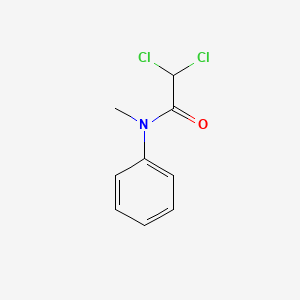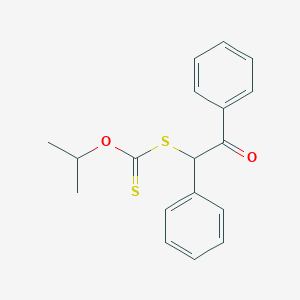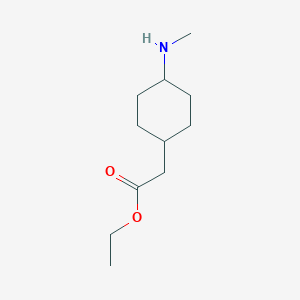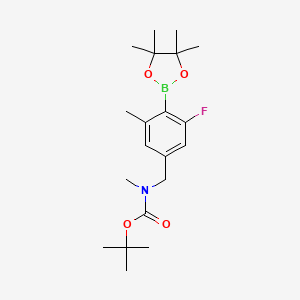
tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate: is a complex organic compound that features a combination of functional groups, including a carbamate, a fluorine-substituted aromatic ring, and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester moiety can be synthesized by reacting an appropriate phenylboronic acid derivative with pinacol in the presence of a dehydrating agent.
Introduction of the Fluorine and Methyl Groups: The aromatic ring is functionalized with fluorine and methyl groups through electrophilic aromatic substitution reactions.
Carbamate Formation: The final step involves the reaction of the substituted aromatic compound with tert-butyl chloroformate and a suitable amine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronate ester moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biological and medical research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as building blocks for drug development. The presence of the carbamate group is particularly relevant for designing molecules that can interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals
作用机制
The mechanism by which tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological systems, the carbamate group can interact with enzymes, potentially inhibiting their activity by forming a stable covalent bond with the active site.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronate ester functionality but lacks the carbamate and fluorine groups.
tert-Butyl Carbamate: Contains the carbamate group but lacks the boronate ester and fluorine-substituted aromatic ring.
3-Fluoro-5-methylphenylboronic Acid: Contains the fluorine and methyl groups on the aromatic ring but lacks the carbamate and boronate ester functionalities.
Uniqueness
The uniqueness of tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C20H31BFNO4 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC 名称 |
tert-butyl N-[[3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H31BFNO4/c1-13-10-14(12-23(9)17(24)25-18(2,3)4)11-15(22)16(13)21-26-19(5,6)20(7,8)27-21/h10-11H,12H2,1-9H3 |
InChI 键 |
YEKSQSXZXGRBBW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)CN(C)C(=O)OC(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


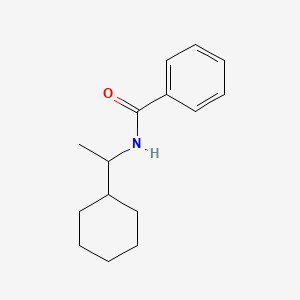
![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)
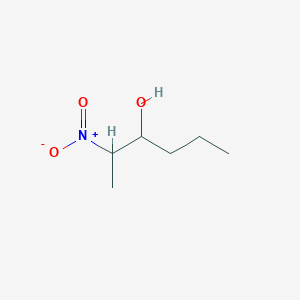
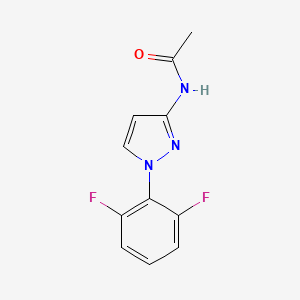
![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)
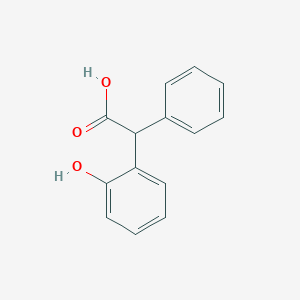
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
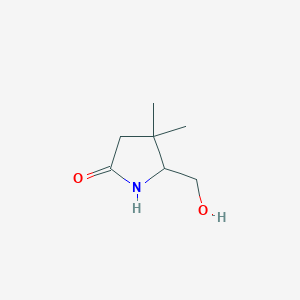
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
